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Compound of Interest

Compound Name: Cox-2-IN-19

Cat. No.: B12398647 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel celecoxib analog, 2,5-Dimethyl-

Celecoxib (DMC), with its parent compound, celecoxib, focusing on its efficacy in cancer

models, particularly those exhibiting resistance to celecoxib. DMC, a close structural analog of

celecoxib, notably lacks the cyclooxygenase-2 (COX-2) inhibitory function, suggesting a

different mechanism of action and a potential therapeutic avenue for overcoming celecoxib

resistance.[1][2][3] This document summarizes key experimental data, details the

methodologies employed in these studies, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Comparison of 2,5-
Dimethyl-Celecoxib and Celecoxib
The following tables summarize the quantitative data on the anti-cancer efficacy of 2,5-

Dimethyl-Celecoxib (DMC) in comparison to celecoxib.

Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer
Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.
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Cell Line Cancer Type

2,5-Dimethyl-
Celecoxib
(DMC) IC50
(µM)

Celecoxib IC50
(µM)

Reference

CNE-2
Nasopharyngeal

Carcinoma
43.71 (at 48h) Not Reported [4]

CNE-2R

(resistant)

Nasopharyngeal

Carcinoma
49.24 (at 48h) Not Reported [4]

T24
Urothelial

Carcinoma
Not Reported 63.8 (at 48h) [5]

5637
Urothelial

Carcinoma
Not Reported 60.3 (at 48h) [5]

HNE1
Nasopharyngeal

Carcinoma
Not Reported 32.86 [6]

CNE1-LMP1
Nasopharyngeal

Carcinoma
Not Reported 61.31 [6]

HeLa Cervical Cancer

>15 (synergistic

concentration

used)

>5 (synergistic

concentration

used)

[7]

SiHa Cervical Cancer

>15 (synergistic

concentration

used)

>5 (synergistic

concentration

used)

[7]

HT-29
Colorectal

Cancer
23.45 (at 24h) 30.41 (at 24h) [6]

Note: The data suggests that DMC's cytotoxicity is comparable to or in some cases more

potent than celecoxib, and importantly, it retains activity in a resistant cell line (CNE-2R).

Table 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents

eliminate tumor cells.
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Cell Line Treatment
Effect on
Apoptosis

Reference

HCT-116 (Colon

Cancer)
50 µM DMC (12h)

Significant increase in

Caspase-3 activity
[8]

HCT-116 (Colon

Cancer)

100 µM Celecoxib

(12h)

Significant increase in

Caspase-3 activity
[8]

Leukemia Cell Lines

(U937, Jurkat, Hel,

Raji, K562)

DMC

More efficient at

inducing apoptosis

than celecoxib

[1]

Nasopharyngeal

Carcinoma Cells
DMC

Increased cleavage of

caspase-3 and PARP;

decreased Bcl-2/Bax

ratio

[4]

Table 3: In Vivo Efficacy in a Mouse Model of Intestinal
Carcinoma
This table presents data from a study using Mutyh-/- mice, which develop multiple intestinal

carcinomas due to oxidative stress.

Treatment Group Dosage Outcome Reference

Vehicle -
Baseline tumor

development
[1][9]

Celecoxib 150 mg/kg (orally)

Marked reduction in

the number and size

of carcinomas

[1][9]

2,5-Dimethyl-

Celecoxib (DMC)
100 mg/kg (orally)

Marked reduction in

the number and size

of carcinomas

[1][9]

Note: These in vivo results demonstrate that DMC is effective in reducing tumor burden at a

lower dose than celecoxib, and its efficacy is independent of COX-2 inhibition.[1][9]
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and

allowed to adhere for 24 hours.

Drug Treatment: Cells are treated with various concentrations of 2,5-Dimethyl-Celecoxib or

celecoxib for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution is added to each well, and the plate is incubated for 3 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate

reader. Cell viability is calculated as a percentage of the untreated control.

Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Cell Lysis: Cells are treated with the test compounds, harvested, and then lysed in a chilled

lysis buffer on ice for 10 minutes.

Centrifugation: The lysate is centrifuged to pellet cell debris, and the supernatant containing

the cytosolic proteins is collected.

Substrate Reaction: The cell lysate is incubated with a colorimetric caspase-3 substrate,

such as DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide), in a reaction buffer.

Incubation: The reaction mixture is incubated at 37°C for 1-2 hours.
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Absorbance Measurement: The absorbance of the cleaved p-nitroanilide (pNA) is measured

at 400-405 nm. The fold increase in caspase-3 activity is determined by comparing the

absorbance of the treated samples to the untreated control.

Western Blot Analysis for Signaling Proteins
This technique is used to detect specific proteins in a sample.

Protein Extraction: Cells are treated as described, and total protein is extracted using a

suitable lysis buffer (e.g., RIPA buffer).

Protein Quantification: The protein concentration of the lysates is determined using a protein

assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to

the target protein (e.g., TCF7L2, Cyclin D1, β-catenin) overnight at 4°C.

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room

temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Mandatory Visualization: Signaling Pathways and
Experimental Workflow
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The following diagrams were generated using Graphviz (DOT language) to illustrate key

mechanisms and processes.
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Caption: Comparative signaling pathways of Celecoxib and 2,5-Dimethyl-Celecoxib (DMC).
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Experimental Workflow for In Vitro Efficacy

Endpoint Assays
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Caption: A generalized workflow for in vitro experiments comparing DMC and Celecoxib.

Conclusion
The available evidence strongly suggests that 2,5-Dimethyl-Celecoxib (DMC) is a potent anti-

cancer agent with a mechanism of action that is independent of COX-2 inhibition.[10][11] Its

efficacy in various cancer models, including those with potential resistance to celecoxib, makes

it a promising candidate for further investigation. The primary mechanism appears to be the

inhibition of the Wnt/β-catenin signaling pathway, leading to decreased cell proliferation and

induction of apoptosis.[10][12] This COX-2-independent action may also circumvent the

cardiovascular side effects associated with long-term celecoxib use. Further research is

warranted to fully elucidate the therapeutic potential of DMC in the context of celecoxib-

resistant cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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